N,N'-dimethyl-p-xylylenediamine

Catalog No.
S12761507
CAS No.
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-dimethyl-p-xylylenediamine

Product Name

N,N'-dimethyl-p-xylylenediamine

IUPAC Name

N-methyl-1-[4-(methylaminomethyl)phenyl]methanamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11-12H,7-8H2,1-2H3

InChI Key

JVGKCYRIXCBMPD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CNC

N,N'-dimethyl-p-xylylenediamine is an organic compound with the molecular formula C₈H₁₂N₂. It features a benzene ring with two amino groups (–NH₂) attached at the 1 and 4 positions, along with two methyl groups (–CH₃) on the nitrogen atoms, making it a derivative of p-xylylenediamine. This compound is also known by various names, including 1,4-benzenedimethanamine and p-phenylenebis(methylamine). It has a molecular weight of approximately 136.19 g/mol and is characterized by its high solubility in polar solvents.

While specific biological activities of N,N'-dimethyl-p-xylylenediamine are not extensively documented, related compounds have been studied for their interactions with biological systems. Its structural similarity to other diamines suggests potential applications in pharmaceuticals and biochemistry. For instance, derivatives of p-xylylenediamine have shown promise in anticancer research due to their ability to interact with DNA and influence cellular processes.

Several methods exist for synthesizing N,N'-dimethyl-p-xylylenediamine:

  • Catalytic Hydrogenation: This method involves the hydrogenation of terephthalonitrile using nickel-based catalysts, yielding p-xylylenediamine, which can then be further methylated to obtain N,N'-dimethyl-p-xylylenediamine.
  • N-Methylation of p-Xylylenediamine: Starting from p-xylylenediamine, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base .
  • Hydrazine Hydrate Reaction: A method involving hydrazine hydrate and p-nitro-N,N-dimethylaniline in a proton polar solvent under catalytic conditions has also been reported .

N,N'-dimethyl-p-xylylenediamine finds applications across various fields:

  • Polymer Industry: It serves as a building block for synthesizing polyamides and polyureas.
  • Adhesives and Coatings: The compound is utilized in formulating epoxy resins and other adhesive materials due to its reactivity.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment.

Research into the interactions of N,N'-dimethyl-p-xylylenediamine primarily focuses on its electrochemical behavior and its role in catalyzed reactions. Studies indicate that it can undergo oxidation reactions on various metal surfaces, which may have implications for its use in sensors or electrochemical devices . Additionally, its interactions with biological molecules could open pathways for drug development.

N,N'-dimethyl-p-xylylenediamine shares structural features with several similar compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
p-XylylenediamineC₈H₁₂N₂Base structure without methyl groups on nitrogen
N,N'-diethyl-p-xylylenediamineC₈H₁₈N₂Ethyl groups instead of methyl on nitrogen
1,3-BenzenediamineC₆H₈N₂Amino groups at different positions on the benzene
N,N'-dimethyl-m-phenylenediamineC₈H₁₂N₂Methyl groups at meta positions
1,4-Dimethylbenzene (p-xylene)C₈H₁₀No amino groups; purely hydrocarbon structure

The unique aspect of N,N'-dimethyl-p-xylylenediamine lies in its dual amino functionality combined with methyl substitutions, which enhances its reactivity compared to simpler amines or hydrocarbons.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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